molecular formula C12H14O6 B022909 Dimethyl 2-(2-methoxyphenoxy)malonate CAS No. 150726-89-9

Dimethyl 2-(2-methoxyphenoxy)malonate

Cat. No. B022909
M. Wt: 254.24 g/mol
InChI Key: SBUXKADXTZOBJV-UHFFFAOYSA-N
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Description

Dimethyl 2-(2-methoxyphenoxy)malonate is a chemical compound of interest in various synthetic organic chemistry applications. Its structure allows for versatile chemical reactions, making it a valuable intermediate in the synthesis of complex molecules.

Synthesis Analysis

The synthesis of Dimethyl 2-(2-methoxyphenoxy)malonate involves a B(C6F5)3-induced domino dimerization of 2-(2,4,5-trimethoxyphenyl)cyclopropane-1,1-diester, as described by Boichenko et al. (2020). This approach provides a straightforward method to produce the compound efficiently (Boichenko, M., Chagarovskiy, A., Rybakov, V., Trushkov, I., & Ivanova, O., 2020).

Molecular Structure Analysis

The molecular structure of derivatives of Dimethyl 2-(2-methoxyphenoxy)malonate has been explored through various techniques including NMR, single-crystal X-ray diffraction, and ab initio calculations, as in the study by Jiménez-Cruz et al. (2003) on a monohydrated derivative (Jiménez-Cruz, F., Hernández-Ortega, S., & Ríos-Olivares, H., 2003).

Chemical Reactions and Properties

The compound participates in base-catalyzed condensation reactions, with the nature of the products being dependent on the solvent used. This behavior demonstrates its reactivity and the potential for diverse chemical transformations (Nozoe, T., Takeshita, H., & Tajiri, K., 1983).

Physical Properties Analysis

The physical properties, including the conformations of Dimethyl malonate derivatives, have been detailed through studies involving low-temperature argon and xenon matrices. These studies highlight the conformer stability and the influence of different conditions on the compound's physical state (Lopes, S., Lapinski, L., & Fausto, R., 2002).

Chemical Properties Analysis

Research on the chemical properties of Dimethyl 2-(2-methoxyphenoxy)malonate and related compounds, such as their reactivity in the Claisen condensation and their ability to form hydrogen bonds, provides insights into their utility in synthetic chemistry and potential applications in creating complex molecular structures (Zheng, S., Xu, S., Zhou, J., Rongchun, S., Ji, Y., Shen, M., & Li, W., 2018).

Scientific Research Applications

  • A novel synthetic intermediate, 4,6-Dichloro-5-(2-methoxy-phenoxy)-2,2′-bipyrimidine, has potential applications in organic synthesis and catalysis (Chen, 2011).

  • Dimethyl malonate can add to alkyl 2-(1-hydroxyalkyl) propenoates under basic conditions, with high stereoselectivity under thermodynamic control (LawrenceRonnie & PerlmutterPatrick, 1992).

  • Kombucha contains a safe compound, dimethyl 2-(2-hydroxy-2-methoxypropilidine) malonate, which can effectively suppress cancer cells (Taupiqurrohman et al., 2022).

  • The dimethyl malonate/LHMDS system in anhydrous THF generates methyl formate anion, which can be used to create methoxycarbonyl derivatives by nucleophilic substitution reaction (Bussolo et al., 2016).

  • Dimethyl 2-(5-aryl-5-oxopentyl)malonates can be electrooxidized in methanol, with potassium iodide, to produce dimethyl 2-aroylcyclopentane-1,1-dicarboxylates in high yields under mild reaction conditions (Okimoto et al., 2014).

  • Base-catalyzed condensation of dimethyl malonate with 5-chloro-2-methoxytropone produces normal substitution products in benzene and cine-substitution products in methanol, with 2,5-dichlorotropone having both solvent-dependent effects (Nozoe et al., 1983).

Safety And Hazards

This compound is associated with several hazard statements, including H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

dimethyl 2-(2-methoxyphenoxy)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O6/c1-15-8-6-4-5-7-9(8)18-10(11(13)16-2)12(14)17-3/h4-7,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUXKADXTZOBJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80514170
Record name Dimethyl (2-methoxyphenoxy)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-(2-methoxyphenoxy)malonate

CAS RN

150726-89-9
Record name Propanedioic acid, 2-(2-methoxyphenoxy)-, 1,3-dimethyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl (2-methoxyphenoxy)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanedioic acid, 2-(2-methoxyphenoxy)-, 1,3-dimethyl ester
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Synthesis routes and methods I

Procedure details

2-methoxy-phenol (guaiacol) (48 ml) was slowly added to a stirred suspension of potassium carbonate (70.8 g) in acetone (480 ml) followed by heating to 45° C. Then dimethylchloromalonate (63.2 ml) in acetone (50 ml) was added within 20 min. The reaction mixture was heated to reflux for 16 h. The solvent was evaporated under reduced pressure, the residue taken into water and extracted with DCM. The combined organic layers were dried over sodium sulfate and evaporated. The oily product was crystallized from methyl-tert.-butyl-ether to give dimethyl-(2-methoxyphenoxy)malonate (86 g).
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
70.8 g
Type
reactant
Reaction Step One
Quantity
480 mL
Type
solvent
Reaction Step One
Quantity
63.2 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

25 g of guaiacol and 37 g of dimethyl chloromalonate were added dropwise in succession to a sodium methylate solution from 150 ml of methanol and 4.6 g of sodium. The suspension was stirred at 45° C. for 1 hour with the exclusion of moisture, thereafter the methanol was distilled off. The residue was taken up in 200 ml of toluene and washed with water, 1% sodium hydroxide solution and water until the organic phase was colorless. After drying and evaporating the solvent, the residue was distilled. There were obtained 39.5 g of dimethyl (o-methoxyphenoxy)malonate. B.p. 128° C./7 Pa.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
KR Raju, BS Reddy, YS Somannavar… - Organic Preparations …, 2016 - Taylor & Francis
Bosentan is a non-peptidic endothelin receptor antagonist used for the treatment of pulmonary artery hypertension (PAH), congestive heart failure and cardiovascular pathology. 1, 2 …
Number of citations: 3 www.tandfonline.com
S Lepri, L Goracci, A Valeri, G Cruciani - European Journal of Medicinal …, 2016 - Elsevier
Bosentan, the first-in-class drug used in treatment of pulmonary arterial hypertension, is principally metabolized by the cytochromes P450, and it is responsible for cytochromes …
Number of citations: 15 www.sciencedirect.com

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